molecular formula C12H23NO5 B12747598 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate CAS No. 2102090-17-3

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate

Cat. No.: B12747598
CAS No.: 2102090-17-3
M. Wt: 261.31 g/mol
InChI Key: YGKBBKCXXBMFRQ-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate is an organic compound that belongs to the class of ketones It is characterized by the presence of a dimethylamino group attached to a methylhexanone structure, with an oxalate group forming a salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate typically involves the reaction of 3-((Dimethylamino)methyl)-5-methylhexan-2-one with oxalic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The ketone group may participate in redox reactions, influencing cellular processes. The oxalate group can chelate metal ions, affecting their bioavailability and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl oxalate: An ester of oxalic acid, used in similar chemical reactions.

    Dimethylamine: A related amine with similar reactivity.

    Methylhexanone: A ketone with a similar structure but lacking the dimethylamino group.

Uniqueness

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2102090-17-3

Molecular Formula

C12H23NO5

Molecular Weight

261.31 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-5-methylhexan-2-one;oxalic acid

InChI

InChI=1S/C10H21NO.C2H2O4/c1-8(2)6-10(9(3)12)7-11(4)5;3-1(4)2(5)6/h8,10H,6-7H2,1-5H3;(H,3,4)(H,5,6)

InChI Key

YGKBBKCXXBMFRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CN(C)C)C(=O)C.C(=O)(C(=O)O)O

Origin of Product

United States

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